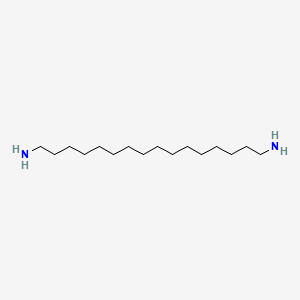

1,16-diaminohexadecane

Description

Structure

3D Structure

Properties

IUPAC Name |

hexadecane-1,16-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJCASULPHYKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCN)CCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558945 | |

| Record name | Hexadecane-1,16-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-94-2 | |

| Record name | Hexadecane-1,16-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymer Science Applications of 1,16 Diaminohexadecane

Role of 1,16-Diaminohexadecane in Polyamide Synthesis

This compound is a monomer used in the production of polyamides, a class of polymers characterized by the presence of amide linkages in the molecular backbone. Polyamides, commonly known as nylons, are valued for their high strength, heat resistance, and durability. The long 16-carbon chain of this compound imparts flexibility and hydrophobicity to the resulting polymer chain.

Copolymerization with Dicarboxylic Acids

The synthesis of polyamides from this compound is typically achieved through condensation polymerization with a dicarboxylic acid. nih.gov In this reaction, the amino groups (-NH₂) at each end of the diamine molecule react with the carboxylic acid groups (-COOH) of the dicarboxylic acid monomer. Each reaction forms an amide bond (-CO-NH-) and releases a molecule of water. This process is repeated to build long polymer chains.

By selecting different dicarboxylic acids for copolymerization, the properties of the resulting polyamide can be systematically tuned. mdpi.com For instance, using longer-chain dicarboxylic acids can further enhance the flexibility of the polymer, while aromatic dicarboxylic acids can increase its rigidity and melting point. Documents list this compound among a series of aliphatic diamines that can be polymerized with various dicarboxylic acids to produce polyamides for diverse applications. google.comgoogle.comgoogleapis.com The general reaction is a well-established method for creating a wide array of nylon-type polymers. specialchem.com

Table 1: Examples of Monomers for Polyamide Synthesis This table is based on monomers mentioned in the context of polyamide production.

| Monomer Type | Examples |

| Diamines | 1,6-diaminohexane, 1,10-diaminodecane, This compound , p-phenylenediamine |

| Dicarboxylic Acids | Adipic acid, Sebacic acid, Dodecanedioic acid, Terephthalic acid |

Thermoplastic Resin Compositions Incorporating Polyamides

Polyamides derived from monomers such as this compound are incorporated into thermoplastic resin compositions to enhance material properties. justia.comepo.orgepo.org These compositions often blend polyamides with other polymers, like polyolefins, and a compatibilizer to create a material with superior characteristics, such as improved stiffness and impact resistance, particularly at low temperatures. justia.com

The polyamide component, for which this compound is a potential precursor, is typically dispersed within a polyolefin matrix. google.com A compatibilizer, often a modified elastomer, is added to ensure proper adhesion and stress transfer between the two immiscible polymer phases. justia.comgoogle.com This strategy allows for the creation of advanced materials suitable for demanding applications.

Table 2: Components of a Thermoplastic Resin Composition This table outlines the typical components and their functions in a multi-component thermoplastic resin blend as described in patent literature. justia.comepo.orggoogle.com

| Component | Example Material | Function in the Composition |

| Polyamide Resin (A) | Polyamides derived from monomers like This compound | Provides stiffness, heat resistance, and chemical resistance. |

| Polyolefin Resin (C) | Polypropylene or Polyethylene resin | Acts as the matrix, providing toughness and processability. |

| Compatibilizer (B) | Modified ethylene-based elastomer | Promotes adhesion between the polyamide and polyolefin phases, improving overall mechanical integrity and impact strength. |

Fiber-Reinforced Resin Formulations

To further enhance mechanical performance, polyamides can be used as the matrix in fiber-reinforced resin formulations. epo.org Carbon and glass fibers are common reinforcing agents that significantly increase the strength, stiffness, and fatigue durability of the composite material. mdpi.com Polyamides synthesized using this compound can serve as the resin matrix that binds these fibers together. epo.org

The function of the fiber reinforcement is to bear the majority of the applied load, with the polymer matrix acting to transfer stress between the fibers and protect them from environmental damage. nih.govopendentistryjournal.com The resulting fiber-reinforced plastics (FRPs) are lightweight, high-strength materials used in aerospace, automotive, and other high-performance sectors. mdpi.com The properties of the final composite depend on the type of fiber, the polymer matrix, and the interface between them. nih.gov

Table 3: Impact of Fiber Reinforcement on Resin Properties This table summarizes general findings on how fiber reinforcement affects polymer matrix properties.

| Property | Effect of Fiber Reinforcement | Scientific Rationale |

| Flexural Strength | Significantly Increased | The high strength of the fibers carries the bending loads, which are transferred through the matrix. nih.govnih.gov |

| Fracture Toughness | Significantly Increased | Fibers act as crack stoppers, blunting the tip of a propagating crack and absorbing energy, thus preventing catastrophic failure. nih.govopendentistryjournal.com |

| Stiffness (Modulus) | Significantly Increased | The high modulus of the fibers dominates the composite's response to elastic deformation. mdpi.com |

Utilization in Advanced Polymerization Systems

Beyond traditional polyamide synthesis, the reactive primary amine groups of this compound make it suitable for use in advanced, multi-stage polymerization systems designed to create complex polymer architectures with highly tailored properties.

Dual-Cure Polymerization Mechanisms (e.g., Aza-Michael Addition and Photopolymerization)

This compound is a candidate for dual-cure polymerization systems that combine two distinct curing reactions in a sequential process. google.com A prominent example involves a first-stage aza-Michael addition reaction followed by a second-stage photopolymerization. google.comnih.gov

Stage 1: Aza-Michael Addition: In this step, the primary amine groups of this compound act as nucleophiles (Michael donors) and react with electron-deficient double bonds of a Michael acceptor, such as an acrylate (B77674) monomer. nih.govd-nb.info This reaction proceeds readily, often at room temperature and without a catalyst, to form a cross-linked network. nih.gov The reaction can be designed to leave an excess of unreacted acrylate groups. researchgate.net

Stage 2: Photopolymerization: The material formed in the first stage is then exposed to a light source (e.g., UV light). google.com In the presence of a photoinitiator, the remaining acrylate double bonds undergo rapid free-radical polymerization, forming a second, distinct polymer network and completing the curing process. nih.govsavremenimaterijali.info

This dual-cure approach allows for temporal control over the polymerization process, enabling the formation of an initial network with specific properties before the final cure is triggered by light. nih.gov

Table 4: Stages of a Dual-Cure Polymerization Process This table outlines the sequential steps of a dual-cure system combining aza-Michael addition and photopolymerization. google.comnih.gov

| Stage | Reaction Type | Reactants | Mechanism | Outcome |

| 1 | Aza-Michael Addition | Diamine (e.g., This compound ) + Michael Acceptor (e.g., Diacrylate) | Nucleophilic addition of amine to activated double bond. | Formation of a primary polymer network; material transitions from liquid to a gel or solid state. |

| 2 | Radical Photopolymerization | Excess Michael Acceptor + Photoinitiator | Light activation of the photoinitiator generates free radicals, which initiate polymerization of remaining double bonds. | Formation of a secondary network, leading to the final, fully cured, highly cross-linked material. |

Interpenetrating Polymer Network Formation

The dual-cure mechanism described above is an effective method for creating Interpenetrating Polymer Networks (IPNs). google.com An IPN consists of two or more chemically distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.comnih.gov

In the context of the dual-cure system using this compound:

The network formed via the aza-Michael addition constitutes the first polymer network. nih.gov

The subsequent photopolymerization of the excess acrylate monomers forms the second independent network, which is physically entangled within the first. google.comdtic.mil

This molecular architecture allows for a synergistic combination of properties from both networks. For example, one network might provide toughness and flexibility, while the second provides hardness and thermal stability. researchgate.net The formation of IPNs is a sophisticated strategy to produce materials with performance characteristics that are not achievable with a single polymer network or a simple blend. dtic.mil

Structure-Property Relationships in this compound-Derived Polymers

The primary structural contributions of the this compound moiety are increased chain flexibility and hydrophobicity. In polymer systems, this long aliphatic segment acts as a flexible spacer, increasing the mobility of polymer chains. acs.org This contrasts sharply with polymers made from shorter-chain diamines, which tend to be more rigid. For instance, in polyurethanes and other cross-linked systems, long-chain aliphatic diamines are known to enhance flexibility and toughness. acs.orgbohrium.com

The influence of the diamine chain length is particularly evident when comparing polyamides. Polyamides synthesized with long-chain monomers, such as those analogous to PA 11 or PA 12, generally exhibit lower melting points, reduced moisture absorption, and greater flexibility than their short-chain counterparts like PA 6 or PA 6,6. specialchem.com The incorporation of the C16 chain from this compound would be expected to amplify these effects, resulting in a polymer with significant ductility and low water uptake due to its dominant hydrocarbon character.

Research into polyoxamides, a type of polyamide, has shown that using long-chain diamines with 11 to 16 carbon atoms, including this compound, is advantageous for processing. google.com Polyamides derived from short-chain diamines like 1,6-hexanediamine (B7767898) can have exceptionally high melting points that are close to their thermal decomposition temperatures, making melt processing difficult and impractical. google.com The long C16 spacer in this compound-based polyamides disrupts the crystal packing density enough to lower the melting point into a more manageable range, improving melt moldability while conferring excellent impact resistance. google.com

The table below illustrates the general trend of how diamine chain length affects key properties of aliphatic polyamides.

| Property | Short-Chain Diamine (e.g., C6) | Long-Chain Diamine (e.g., C12) | Very Long-Chain Diamine (e.g., C16) |

| Melting Point (Tm) | High | Lower | Lowest |

| Moisture Absorption | High | Low | Very Low |

| Flexibility | Low (Rigid) | Moderate | High (Flexible) |

| Hardness | High | Moderate | Low |

| Chemical Resistance | Good | Excellent | Excellent |

This table represents generalized trends based on established principles of polyamide chemistry. specialchem.comgoogle.com

Consequently, studies on polyurethane dispersions have demonstrated that as the aliphatic chain length of the diamine extender increases, properties such as tensile strength, tear strength, and hardness tend to decrease. scispace.com This is because the mechanical strength of these PUs is highly dependent on the cohesion and phase separation of the hard segments, which is diluted by the long, flexible C16 chain. scispace.comresearchgate.net

The following table, based on research findings on polyurethane chain extenders, shows the inverse relationship between diamine chain length and mechanical strength.

| Diamine Chain Extender | Chain Length | Relative Tensile Strength | Relative Hardness |

| Ethylenediamine | C2 | High | High |

| Butanediamine | C4 | Medium | Medium |

| Hexamethylenediamine (B150038) | C6 | Lower | Lower |

| This compound | C16 | Expected to be very low | Expected to be very low |

This table illustrates the trend where shorter diamine chains lead to higher mechanical properties in specific polyurethane systems due to increased hard segment density. scispace.com

In other polymer systems, such as benzoxazines, longer diamine chain lengths have been found to increase the polymerization onset temperature and can yield polymers with very high glass transition temperatures (Tg). researchgate.net This indicates that the effect of the this compound structure is highly dependent on the specific chemistry of the polymer it is modifying.

Supramolecular Chemistry with 1,16 Diaminohexadecane

1,16-Diaminohexadecane as a Building Block for Supramolecular Assemblies

The structure of this compound, with its distinct hydrophilic ends and a lipophilic spacer, makes it an ideal candidate for the bottom-up construction of ordered nanoscale objects. rug.nl The terminal amino groups can be readily modified, allowing for the introduction of various functional moieties that can direct self-assembly and impart specific properties to the resulting supramolecular systems. evitachem.com

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures, driven by a range of non-covalent forces. beilstein-journals.orgthno.org These interactions, though individually weaker than covalent bonds, collectively dictate the structure and function of the resulting assembly. nih.gov In systems involving this compound, the interplay between hydrogen bonding, hydrophobic interactions, and van der Waals forces is crucial for the formation of higher-order structures. beilstein-journals.orgnih.gov The process is dynamic and reversible, allowing for the formation of complex, adaptive nanostructures. rsc.org

Hydrogen bonds are highly directional, attractive interactions that play a pivotal role in determining the architecture of supramolecular assemblies. wikipedia.orgfrontiersin.org In assemblies derived from this compound, the terminal amine groups are primary sites for hydrogen bond donation. When these amines are converted to amides or ureas, for instance by reacting with isocyanates, they can form extensive and robust hydrogen-bonding networks. rug.nlmdpi.com These networks are fundamental to the formation of one-dimensional stacks or two-dimensional sheets, providing stability and order to the assembly. rug.nlnih.gov The formation of these networks is a key factor in creating organized structures like supramolecular gels from low-molecular-weight gelators. mdpi.com

Table 1: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Description | Role in this compound Assemblies |

|---|---|---|

| Hydrogen Bonding | A directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. wikipedia.org | Directs the assembly of molecules through specific interactions at the terminal amine (or derivative) groups, forming ordered networks. rug.nlmdpi.com |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Contribute to the packing efficiency and stability of the hydrophobic alkyl chains within the assembly. rug.nl |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. | Drives the association of the long hexadecyl chains, minimizing their contact with water. beilstein-journals.orgnih.gov |

| Pi-Interactions | Interactions involving π-electron systems, including π-π stacking and C-H...π interactions. | Can be introduced by modifying the terminal amines with aromatic groups, contributing to the stability and electronic properties of the assembly. csic.esresearchgate.net |

While the saturated alkyl chain of this compound itself does not participate in π-interactions, these forces become highly relevant when aromatic moieties are incorporated into its derivatives. rsc.org These interactions, which include π-π stacking and C-H...π interactions, are crucial in the formation of many supramolecular architectures, influencing their electronic properties and stability. csic.esresearchgate.net

π-π Stacking: This interaction occurs between aromatic rings, contributing to the formation of well-defined columnar or layered structures. csic.es By functionalizing the terminal amines of this compound with aromatic groups, it is possible to program the self-assembly process to include π-π stacking, which can lead to materials with interesting electronic functionalities. csic.esresearchgate.net

A key goal in modern supramolecular chemistry is the creation of "smart" materials that can respond to external stimuli. rug.nlnih.gov The dynamic and reversible nature of non-covalent bonds makes supramolecular assemblies ideal candidates for the development of such responsive systems. rug.nlcsic.es These systems can undergo a change in their structure or properties in response to triggers like pH, temperature, light, or the presence of specific chemical species. csic.esnih.gov

Derivatives of this compound can be incorporated into responsive systems where the long alkyl chain acts as a structural scaffold. By introducing stimulus-responsive functional groups, the self-assembly process itself can be controlled. For instance, attaching pH-sensitive groups to the termini could allow for the reversible assembly and disassembly of the supramolecular structure with changes in acidity. rsc.orgmdpi.com Similarly, the incorporation of photo-switchable units like azobenzenes could enable light-controlled modulation of the material's properties. csic.es The design of such systems relies on the delicate balance of intermolecular forces and how they are affected by the external stimulus. rug.nlrsc.org

Table 2: Examples of Stimuli for Responsive Supramolecular Systems

| Stimulus | Mechanism of Action | Potential Application |

|---|---|---|

| pH | Protonation or deprotonation of functional groups, altering electrostatic interactions and hydrogen bonding capabilities. mdpi.comnih.gov | Controlled drug release, sensors. |

| Temperature | Affects the strength of hydrophobic interactions and hydrogen bonds, can induce phase transitions (e.g., sol-gel). nih.gov | Thermo-responsive materials, smart hydrogels. |

| Light | Photoisomerization of incorporated chromophores (e.g., azobenzene), leading to conformational changes that disrupt or promote assembly. csic.es | Photoswitches, optical data storage. |

| Ions/Molecules | Specific binding of an analyte can trigger a conformational change or an assembly/disassembly process through host-guest interactions. mdpi.com | Chemical sensors, targeted delivery. |

Self-Assembly Processes Driven by Non-Covalent Interactions

Molecular Recognition Phenomena Involving this compound Derivatives

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. supramolecularevans.comrsc.org This principle is fundamental to many biological processes and is a cornerstone of supramolecular chemistry. thno.org Derivatives of this compound can be designed to act as components of host-guest systems, where the long alkyl chain can provide a structural backbone for a receptor cavity.

Host-guest chemistry involves the design of host molecules with specific binding sites (cavities) that are complementary in size, shape, and chemical properties to a target guest molecule. d-nb.inforesearchgate.net The binding is driven by the sum of non-covalent interactions between the host and guest, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. researchgate.netmdpi.com Macrocyclic compounds like cyclodextrins, calixarenes, and pillararenes are common examples of host molecules. thno.orgd-nb.info

While this compound itself is not a macrocyclic host, it can be used to synthesize molecules that participate in host-guest chemistry. For example, it can act as a linear guest that threads through a macrocyclic host to form a pseudorotaxane. d-nb.info In a study involving a water-soluble pillar scispace.comarene derivative as a host, 1,ω-disubstituted alkanes, which are structurally related to this compound, were shown to form 1:1 host-guest complexes with high association constants. d-nb.info The terminal functional groups of the alkane guest were found to influence its location within the host's cavity. d-nb.info This demonstrates how the principles of host-guest chemistry can be applied to systems involving long-chain diamine derivatives.

Coordination Chemistry of 1,16 Diaminohexadecane

1,16-Diaminohexadecane as a Ligand in Metal Complexes

This compound (DAHD) is a long-chain aliphatic diamine featuring amino groups at both ends of a sixteen-carbon chain. This structure allows it to function as a versatile ligand in coordination chemistry. The two terminal amino groups are the donor sites, coordinating to metal ions to form a variety of metal complexes. The significant length and flexibility of the hexadecamethylene backbone enable the ligand to adopt various conformations, thereby accommodating the preferred geometries of different metal centers.

This compound primarily functions as a bidentate ligand, where the two terminal amino groups coordinate to a single metal center, resulting in the formation of a large chelate ring. libretexts.orgcsbsju.edu This mode of coordination is frequently observed in the creation of mononuclear complexes. The extensive (CH₂)₁₆ chain provides considerable flexibility, allowing the ligand to span across distant coordination sites on a metal ion.

The length of the aliphatic chain also permits this compound to act as a bridging ligand. In this capacity, each amino group coordinates to a different metal center, leading to the formation of polynuclear or polymeric coordination compounds. These structures feature the DAHD ligand linking two metal ions, which contributes to the development of extended one-, two-, or three-dimensional networks. For instance, it has been shown to bridge copper(II) centers, forming polymeric chains.

Due to having only two donor groups, this compound is not typically classified as a polydentate ligand in the sense of possessing three or more donor atoms within a single ligand molecule that can bind to a single metal ion. libretexts.org Its coordination behavior is generally restricted to bidentate chelation or a bridging bidentate mode. libretexts.orgcsbsju.edu

The coordination number and the geometry of the central metal in complexes with this compound are determined by factors such as the nature of the metal ion, the presence of other co-ligands, and the stoichiometry of the reaction. libretexts.org

Octahedral geometry is a frequent coordination environment for metal ions complexed with this compound, especially for transition metals like nickel(II) and copper(II). savemyexams.comsavemyexams.com In such complexes, the two nitrogen atoms of DAHD occupy two coordination sites, while the remaining four sites are filled by other ligands, such as water molecules or various anions. savemyexams.comsavemyexams.com For example, in certain nickel(II) complexes, the DAHD ligand, in conjunction with water molecules and other ligands, completes the six-coordinate octahedral sphere around the Ni(II) ion. savemyexams.comsavemyexams.com The bond angles in an ideal octahedral complex are 90°. savemyexams.comsavemyexams.com

While octahedral coordination is common, other geometries are also possible. youtube.com For certain metal ions, particularly those with a d⁸ electron configuration, and in the presence of specific co-ligands, tetrahedral or square planar geometries can be adopted. libretexts.orglibretexts.orguwimona.edu.jm The long, flexible chain of this compound can bend and twist to meet the stereochemical demands of the metal center. libretexts.orgresearchgate.net For instance, with metal ions that favor four-coordination, such as copper(II) or zinc(II), complexes with geometries that are distorted square-planar or approach tetrahedral can be formed. libretexts.orglibretexts.orguwimona.edu.jm In some documented copper(II) complexes, the geometry is described as a distorted square-planar or a square-pyramidal environment, where the DAHD ligand and other co-ligands constitute the coordination sphere.

| Geometry | Typical Coordination Number | Common Metal Ions | Bond Angles |

| Octahedral | 6 | Ni(II), Cu(II), Cr(III), Co(III) | 90° |

| Tetrahedral | 4 | Co(II), some Cu(II), Zn(II) | 109.5° |

| Square Planar | 4 | Pt(II), Pd(II), Au(III), some Ni(II) | 90° |

Coordination Number and Geometry of Metal Centers

Stability and Thermodynamics of this compound Metal Complexes

The stability of metal complexes incorporating this compound is influenced by factors such as the chelate effect and the properties of the metal ion. libretexts.org The formation of a chelate ring, even a large one as is the case with DAHD, generally confers greater thermodynamic stability to the complex when compared to analogous complexes with monodentate amine ligands. libretexts.org This increased stability is largely due to a positive entropy change that results from the release of a greater number of smaller solvent or ligand molecules upon chelation. csbsju.edulibretexts.org

Thermodynamic investigations have indicated that the formation of complexes with long-chain diamines like this compound is often driven by entropy. libretexts.org The coordination of the two amino groups from a single DAHD molecule displaces more solvent molecules than the coordination of two separate monodentate amine ligands, leading to a favorable increase in the disorder of the system. libretexts.org

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of this compound metal complexes is accomplished through a combination of spectroscopic methods and single-crystal X-ray diffraction. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial technique for confirming the coordination of the amino groups to the metal center. In the IR spectrum of the uncoordinated this compound ligand, the N-H stretching vibrations are observed in a characteristic region. Upon coordination to a metal ion, these N-H stretching bands typically shift to lower frequencies, and their shape may be altered. This shift indicates the formation of a metal-nitrogen bond, which consequently weakens the N-H bond. Furthermore, the emergence of new bands at lower frequencies can often be assigned to the metal-nitrogen (M-N) stretching vibrations. nih.govscirp.org

UV-Visible Spectroscopy: For complexes of transition metals that have d-electrons, UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the metal ion. The positions and intensities of the absorption bands are sensitive to the geometry of the coordination sphere and the nature of the surrounding ligands. For example, the distinct colors of copper(II) and nickel(II) complexes arise from d-d transitions, and the analysis of their UV-Vis spectra can aid in the assignment of the coordination geometry. scirp.org

Table of Spectroscopic Data for a Representative this compound Metal Complex:

| Technique | Observed Feature | Interpretation |

| IR Spectroscopy | Shift of N-H stretching vibrations to a lower frequency. | Indicates coordination of the amino groups to the metal center. |

| Appearance of new bands in the far-IR region. | Suggests the presence of Metal-Nitrogen (M-N) bonds. | |

| UV-Visible Spectroscopy | Broad absorption bands in the visible region. | Corresponds to d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral, square planar). |

| X-ray Crystallography | Determined bond lengths and angles. | Confirms the coordination mode (chelating/bridging), coordination number, and the precise geometry of the metal center. |

Analytical Methodologies for 1,16 Diaminohexadecane and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 1,16-diaminohexadecane from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the sample's complexity, the analyte's concentration, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Given the basic nature of the amino groups, ion-pairing or derivatization is often employed to improve peak shape and retention.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC. Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid (TFA) to improve peak symmetry, is used. For long-chain diamines, gradient elution is often necessary to achieve adequate separation from impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative for highly polar compounds that are weakly retained in RP-HPLC. While this compound has a long hydrophobic chain, its polar amino end-groups can interact with a polar stationary phase.

Derivatization : To enhance detection by UV or fluorescence detectors, this compound can be derivatized with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). This pre-column derivatization not only improves sensitivity but also can modify the chromatographic behavior of the analyte.

Table 1: Illustrative HPLC-DAD Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) set at the derivatizing agent's absorbance maximum |

| Injection Volume | 10 µL |

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. nih.gov Due to its high boiling point and polar amino groups, this compound requires derivatization to increase its volatility and thermal stability, preventing peak tailing and interaction with the column. researchgate.net Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640), TFAA), which convert the polar -NH2 groups into less polar, more volatile derivatives. researchgate.net

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) allows for both quantification and positive identification of the compound based on its mass spectrum. nih.gov

Table 2: Typical GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 100°C, ramp to 300°C at 15°C/min, hold for 5 min |

| Injector Temperature | 280°C |

| Detector | Mass Spectrometer (EI mode, scan range 50-600 m/z) |

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique bridges the gap between gas and liquid chromatography, offering the high efficiency and speed of GC with the ability to analyze less volatile and thermally labile compounds like LC. teledynelabs.comyoutube.com SFC is particularly advantageous for separating long-chain molecules. nih.govchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption, making it a "green" analytical technique. researchgate.net Modifiers such as methanol are often added to the CO2 to enhance solvating power and improve peak shapes for polar analytes like diamines.

Table 3: Representative SFC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral or achiral stationary phase suitable for amines |

| Mobile Phase | Supercritical CO2 with a methanol modifier (e.g., 5-40% gradient) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV or Mass Spectrometry (MS) |

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. nih.govnih.gov For amines like this compound, analysis is performed in an acidic buffer where the amino groups are protonated, conferring a positive charge to the molecule. The separation occurs in a narrow-bore fused-silica capillary, offering very high separation efficiency and minimal sample consumption. Factors influencing separation include the buffer pH, voltage, and capillary temperature. CE is particularly useful for analyzing complex mixtures and for its high resolving power. nih.gov

Spectroscopic Identification and Characterization

Following chromatographic separation, spectroscopic techniques are essential for the unambiguous identification and structural characterization of this compound.

Mass Spectrometry (MS) is a cornerstone technique for molecular identification, providing information about a molecule's mass and structure. It measures the mass-to-charge ratio (m/z) of ions.

MS and MS/MS : When coupled with LC or GC, MS provides detection and molecular weight information. In positive ion mode using electrospray ionization (ESI), this compound (MW = 256.48 g/mol ) would be expected to show a prominent ion at m/z 257.49 corresponding to the singly protonated molecule [M+H]⁺, and potentially a smaller signal at m/z 129.25 for the doubly protonated molecule [M+2H]²⁺. Tandem Mass Spectrometry (MS/MS) involves isolating a precursor ion (e.g., m/z 257.49) and fragmenting it to produce a characteristic pattern of product ions, which serves as a structural fingerprint for definitive identification.

MALDI-TOF MS : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique well-suited for analyzing large and non-volatile molecules, including polymers and biomolecules. researchgate.netyoutube.com While often used for high molecular weight compounds, it can be adapted for smaller molecules like long-chain diamines, which can sometimes act as co-matrices themselves. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. nih.gov This method is known for its high sensitivity and speed. youtube.com

Ion Mobility-Mass Spectrometry (IM-MS) : This advanced technique adds another dimension of separation to mass spectrometry. chromatographyonline.com After ionization, ions are passed through a gas-filled drift tube under a weak electric field. nih.gov They are separated not only by their m/z ratio but also by their size, shape, and charge state (their ion mobility). chromatographyonline.comnih.gov This allows for the differentiation of isomers that have the same mass but different three-dimensional structures. IM-MS is a powerful tool for detailed molecular characterization and analysis of complex mixtures. acs.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion (m/z) | Description |

|---|---|---|

| ESI-MS | 257.49 | [M+H]⁺ (Singly protonated molecule) |

| ESI-MS | 129.25 | [M+2H]²⁺ (Doubly protonated molecule) |

| MS/MS of 257.49 | Various | Characteristic fragment ions resulting from cleavage of the aliphatic chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. For a molecule to absorb light in the UV-Vis range (typically 200-800 nm), it must contain chromophores, which are functional groups with electrons that can be excited to higher energy levels.

This compound, being a saturated long-chain diamine, lacks significant chromophores. The primary functional groups are the terminal amino groups (-NH2) and the long alkyl chain (-(CH2)16-). The electrons in the C-C and C-H sigma (σ) bonds, as well as the non-bonding electrons on the nitrogen atoms of the amino groups, require high energy to undergo electronic transitions (σ → σ* and n → σ* transitions). These transitions typically occur in the far-ultraviolet region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers.

Consequently, a UV-Vis spectrum of pure this compound in a non-absorbing solvent is expected to show no significant absorption peaks in the 200-800 nm range. The absence of absorption is itself a useful indicator of the compound's purity, suggesting the lack of chromophoric impurities such as those containing double bonds or aromatic rings.

Derivatives of this compound that incorporate chromophoric groups, however, would exhibit characteristic UV-Vis absorption spectra. For instance, if the amino groups were to react to form amides with an aromatic acid, the resulting molecule would display absorption bands characteristic of the aromatic system.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Amine (-NH2) | n → σ | < 200 | Low |

| Alkane (C-C, C-H) | σ → σ | < 200 | Low |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its N-H and C-H bonds.

The key characteristic absorption bands expected in the IR spectrum of this compound are:

N-H Stretching: Primary amines (-NH2) typically show two absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a strong indicator of a primary amine.

C-H Stretching: The stretching vibrations of the C-H bonds in the long methylene (B1212753) (-(CH2)16-) chain will appear as strong absorptions just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH2 group usually results in a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C-H Bending: The bending vibrations (scissoring and rocking) of the methylene groups will give rise to absorptions in the fingerprint region, around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

The IR spectrum provides a molecular "fingerprint" that can be used to confirm the presence of the primary amine and aliphatic chain functionalities and to assess the purity of the sample by checking for the absence of unexpected absorption bands (e.g., C=O or O-H stretches).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Methylene (CH2) | Bend (Scissoring) | ~1465 | Medium |

| Methylene (CH2) | Rocking | ~720 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, only a few distinct signals are anticipated:

A signal corresponding to the protons of the two terminal amino groups (-NH2). The chemical shift of these protons can vary depending on the solvent and concentration but is typically found in the range of 1.0-2.5 ppm. This signal is often broad due to quadrupole broadening and exchange with trace amounts of water.

A triplet signal for the methylene protons adjacent to the amino groups (-CH2-NH2). These protons are deshielded by the electronegative nitrogen atom and are expected to resonate around 2.6-2.8 ppm.

A multiplet for the methylene protons alpha to the -CH2-NH2 groups. These would appear slightly upfield from the protons directly attached to the nitrogen.

A large, broad signal for the bulk of the methylene protons in the long aliphatic chain. These protons are in very similar chemical environments and would overlap to form a broad peak around 1.2-1.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, the number of signals is less than the total number of carbon atoms. The expected signals are:

A signal for the two equivalent carbons bonded to the nitrogen atoms (C1 and C16). These carbons are deshielded by the nitrogen and would appear around 40-45 ppm.

Signals for the carbons in the methylene chain. The chemical shifts will be very similar for the central carbons, likely appearing as a cluster of peaks around 25-30 ppm. The carbons closer to the terminal amino groups will have slightly different chemical shifts due to the influence of the nitrogen atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -NH₂ | 1.0 - 2.5 | Broad Singlet |

| ¹H | -CH₂-NH₂ (C1, C16) | 2.6 - 2.8 | Triplet |

| ¹H | -(CH₂)₁₄- | 1.2 - 1.6 | Multiplet |

| ¹³C | C1, C16 | 40 - 45 | - |

| ¹³C | C2, C15 | ~33 | - |

| ¹³C | C3-C14 | 25 - 30 | - |

Advanced Characterization for Structural Elucidation and Purity Assessment

Beyond the fundamental spectroscopic techniques, advanced analytical methods are employed for unambiguous structural confirmation and rigorous purity assessment of this compound and its derivatives.

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the molecular formula.

Chromatographic Techniques: The purity of this compound is often assessed using chromatographic methods.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is an excellent method for assessing the purity of volatile compounds. For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. The retention time is characteristic of the compound, and the peak area can be used for quantification of purity and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC with a suitable detector (e.g., an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer) can be used to separate the target compound from any non-volatile impurities or by-products.

The combination of these advanced techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for various applications.

Emerging Research Directions and Future Perspectives

Integration of 1,16-Diaminohexadecane in Bio-Inspired Systems

The structure of this compound lends itself to the construction of bio-inspired materials that mimic natural systems. The long methylene (B1212753) chain provides a hydrophobic core, while the terminal amine groups offer sites for hydrogen bonding and further chemical modification, akin to the self-assembly of lipids and proteins.

Researchers are investigating the use of this compound in the formation of self-assembled monolayers and other ordered structures. These assemblies can serve as simplified models for biological membranes or as scaffolds for the controlled arrangement of other molecules. The ability of the terminal amines to interact with various functional groups allows for the tethering of bioactive molecules, leading to the development of functional surfaces for applications in biosensing and biocompatible coatings.

Furthermore, the integration of this compound into peptide-based structures is an area of growing interest. The diamine can act as a flexible linker between peptide chains, influencing their secondary structure and self-assembly behavior to form novel hydrogels and scaffolds for tissue engineering.

Advanced Material Science Applications

In the realm of material science, this compound is a key monomer in the synthesis of specialty polyamides. The long aliphatic chain between amide linkages results in polymers with distinct properties compared to traditional nylons. These materials often exhibit lower melting points, increased flexibility, and enhanced hydrophobicity.

The synthesis of polyamides from this compound and various dicarboxylic acids allows for the fine-tuning of material properties. For instance, reaction with a long-chain diacid can produce a polyamide with a high degree of crystallinity and excellent thermal stability. These characteristics are desirable for applications requiring high-performance engineering plastics.

| Monomers | Polymer | Key Properties |

| This compound and Adipic Acid | Polyamide 16,6 | Enhanced flexibility, lower moisture absorption |

| This compound and Sebacic Acid | Polyamide 16,10 | Increased hydrophobicity, good thermal stability |

Green Chemistry Approaches in this compound Synthesis

Conventional methods for the synthesis of long-chain diamines often involve harsh reaction conditions and the use of hazardous reagents. In line with the principles of green chemistry, researchers are exploring more environmentally benign routes to produce this compound.

One promising approach is the use of biocatalysts, such as enzymes, to facilitate the synthesis. nih.gov Enzymatic reactions can be performed under milder conditions, often in aqueous media, and with high specificity, reducing the formation of byproducts. nih.govcore.ac.uk For instance, the enzymatic amination of 1,16-hexadecanediol (B1329467) presents a potential green route to this compound.

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is another area of focus. These catalysts can offer efficient and selective pathways for the synthesis of this compound from renewable feedstocks, thereby reducing the environmental footprint of its production.

Role in Nanotechnology and Nanomaterials (e.g., Supramolecular Drug Delivery Systems)

The unique molecular dimensions and functional groups of this compound make it a valuable component in the construction of nanomaterials and nanodevices.

In the field of drug delivery, this compound can be used to create supramolecular gels. These gels are formed through non-covalent interactions, such as hydrogen bonding between the amine groups, and can encapsulate therapeutic agents. The stimuli-responsive nature of these interactions allows for the controlled release of the payload in response to specific triggers like pH or temperature.

Moreover, this compound can serve as a linker or surface modifying agent for various nanoparticles. Its terminal amine groups can be used to functionalize the surface of mesoporous silica (B1680970) nanoparticles (MSNs) or metal-organic frameworks (MOFs). This functionalization can improve the loading capacity of drugs, enhance the stability of the nanoparticles in biological environments, and facilitate targeted delivery to specific cells or tissues. The long alkyl chain can also be exploited to create a hydrophobic shell around nanoparticles, enabling the encapsulation of poorly water-soluble drugs.

| Nanomaterial | Role of this compound | Potential Application |

| Supramolecular Gels | Gelator molecule | Controlled drug release |

| Mesoporous Silica Nanoparticles (MSNs) | Surface functionalization agent | Targeted drug delivery |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage and separation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.